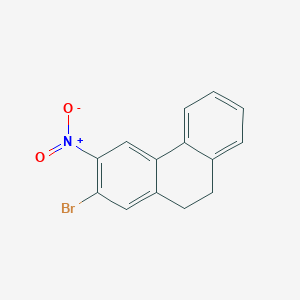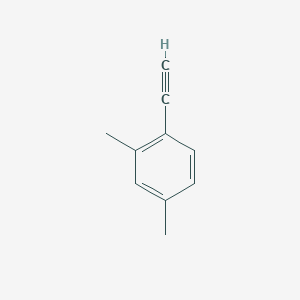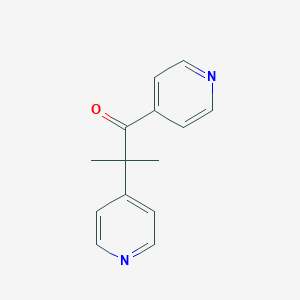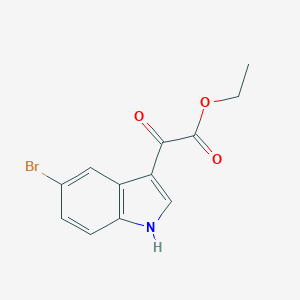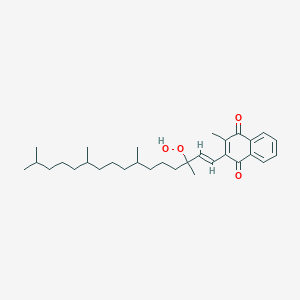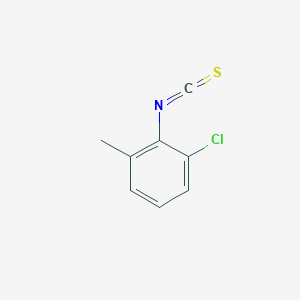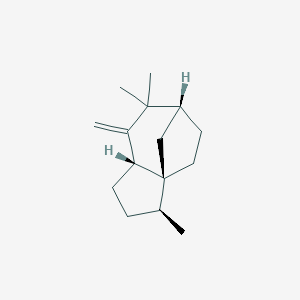
Palladate(2-), tetrachloro-, dihydrogen, (SP-4-1)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Palladate(2-), tetrachloro-, dihydrogen, (SP-4-1)- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a palladium-based complex that has been found to have a variety of interesting properties, including its ability to act as a catalyst for a range of chemical reactions. In
Mécanisme D'action
The mechanism of action of Palladate(2-), tetrachloro-, dihydrogen, (Palladate(2-), tetrachloro-, dihydrogen, (SP-4-1)-)- is still not fully understood. However, it is believed that the compound acts as a Lewis acid, which means that it can accept electron pairs from other molecules. This property makes it an effective catalyst for a range of chemical reactions.
Biochemical and physiological effects:
There is limited information available on the biochemical and physiological effects of Palladate(2-), tetrachloro-, dihydrogen, (Palladate(2-), tetrachloro-, dihydrogen, (SP-4-1)-)-. However, it is known that the compound is relatively non-toxic and has low levels of toxicity in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Palladate(2-), tetrachloro-, dihydrogen, (Palladate(2-), tetrachloro-, dihydrogen, (SP-4-1)-)- is its ability to act as an effective catalyst for a range of chemical reactions. This makes it a valuable tool for researchers in the fields of organic synthesis and catalysis. However, the compound does have some limitations, including its relatively high cost and the fact that it can be difficult to handle and store.
Orientations Futures
There are many potential future directions for research on Palladate(2-), tetrachloro-, dihydrogen, (Palladate(2-), tetrachloro-, dihydrogen, (SP-4-1)-)-. Some of the most promising areas of research include the development of new catalysts based on this compound, the exploration of its potential applications in material science, and the study of its mechanism of action. Additionally, there is a need for further research into the toxicity and safety of this compound, particularly in the context of its potential use in industrial processes.
Conclusion:
Palladate(2-), tetrachloro-, dihydrogen, (Palladate(2-), tetrachloro-, dihydrogen, (SP-4-1)-)- is a promising compound with a range of potential applications in scientific research. Its ability to act as an effective catalyst for a range of chemical reactions makes it a valuable tool for researchers in many different fields. While there is still much to learn about this compound, its potential for future applications is clear.
Méthodes De Synthèse
The synthesis of Palladate(2-), tetrachloro-, dihydrogen, (Palladate(2-), tetrachloro-, dihydrogen, (SP-4-1)-)- involves the reaction of palladium(II) chloride with sodium formate in the presence of hydrochloric acid. The resulting product is a yellow crystalline powder that is soluble in water and other polar solvents.
Applications De Recherche Scientifique
Palladate(2-), tetrachloro-, dihydrogen, (Palladate(2-), tetrachloro-, dihydrogen, (SP-4-1)-)- has been used in a wide range of scientific research applications, including catalysis, organic synthesis, and material science. One of the most promising applications of this compound is in the field of catalysis, where it has been found to be an effective catalyst for a range of chemical reactions, including cross-coupling reactions and Suzuki-Miyaura reactions.
Propriétés
Numéro CAS |
16970-55-1 |
|---|---|
Nom du produit |
Palladate(2-), tetrachloro-, dihydrogen, (SP-4-1)- |
Formule moléculaire |
Cl4H2Pd |
Poids moléculaire |
250.2 g/mol |
Nom IUPAC |
hydron;palladium(2+);tetrachloride |
InChI |
InChI=1S/4ClH.Pd/h4*1H;/q;;;;+2/p-2 |
Clé InChI |
RPYSFYBAYJBKCR-UHFFFAOYSA-L |
SMILES |
[H+].[H+].[Cl-].[Cl-].[Cl-].[Cl-].[Pd+2] |
SMILES canonique |
[H+].[H+].[Cl-].[Cl-].[Cl-].[Cl-].[Pd+2] |
Autres numéros CAS |
16970-55-1 |
Description physique |
Liquid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4,6,7-Trihydroxy-5-methoxy-1,8,8,9-tetramethyl-8,9-dihydro-3H-phenaleno[1,2-b]furan-3-one](/img/structure/B102594.png)


